2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one
Overview
Description
“2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are known for their wide range of biological activities, including anticancer properties . A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones were synthesized and evaluated for their cytotoxic activities against human cancer cell lines .
Synthesis Analysis
The synthesis of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, which are similar to the compound , has been reported . The process involved the use of o-anthranilic acids as starting materials . An improved one-step synthesis method was described, and based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .Chemical Reactions Analysis
The reactivity of quinazolinone derivatives towards various chemical reactions has been explored . For example, the condensation of 2,3-dimethyl- and other substituted derivatives with aromatic aldehydes has been investigated .Scientific Research Applications
Synthesis and Utilization in Medicinal Chemistry
- Synthesis of Imidazolidinones : The compound is used to synthesize 2-quinazolinonyl imidazolidinones, valuable in medicinal chemistry (Reddy, Reddy, & Vasantha, 2003).
- Anticancer Agent Development : It serves as a key intermediate in creating novel anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010).
Chemical Structure and Properties
- Structural Analysis : The compound forms base-paired N-H...N hydrogen-bonded dimers in the solid state, contributing to its chemical stability and properties (Lai, Bo, & Huang, 1997).
Therapeutic Potential
- Cerebroprotective Properties : Derivatives of this compound have shown potential in cerebroprotective properties, possibly useful in treating neurodegenerative diseases (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
- Apoptosis Induction : Some derivatives are effective apoptosis inducers and exhibit promising anticancer activity (Sirisoma et al., 2009).
Analytical and Synthetic Applications
- HPLC Monitoring in Drug Manufacture : Its impurities are used as fingerprints in high-performance liquid chromatography (HPLC) to monitor synthetic procedures in manufacturing antihypertensive drugs (Rao et al., 2006).
- Synthesis of Sulfonyl Piperazin-1-yl-methyl Derivatives : It is used in the synthesis of sulfonyl piperazin-1-yl-methyl derivatives, relevant in chemical and pharmaceutical research (Acharyulu et al., 2010).
Mechanism of Action
The mechanism of action of quinazolinone derivatives is often associated with their anticancer properties . They have shown antiproliferative effects and the ability to inhibit cancerous cell growth . Molecular docking studies were applied on the epidermal growth factor receptor (EGFR) as the main target of quinazoline scaffolds in cancer therapy .
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPKVHFNPURHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368452 | |
Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-85-6 | |
Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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